molecular formula C17H17N3O4 B7687249 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide

Cat. No.: B7687249
M. Wt: 327.33 g/mol
InChI Key: FMFFDZSNNVYVHJ-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide typically involves the formation of the oxadiazole ring through the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The resulting intermediate can then be coupled with 2-methoxyphenylbutanamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the methoxy group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

What sets 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide apart is its combination of a furan ring, an oxadiazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-13-7-3-2-6-12(13)18-15(21)9-4-10-16-19-17(20-24-16)14-8-5-11-23-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFFDZSNNVYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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